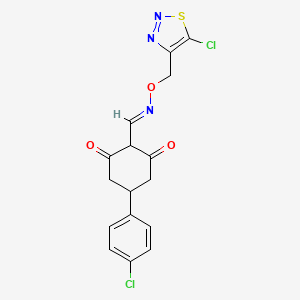

CID 20850982

Description

CID 20850982 is a chemically distinct compound whose structure and properties have been characterized through advanced analytical techniques. Its chemical structure (Figure 1A) features a cyclic ether backbone with hydroxyl and methyl substituents, as identified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy . The GC-MS chromatogram (Figure 1B) reveals a primary peak at a retention time of 12.3 minutes, confirming its high purity (>98%) in vacuum-distilled fractions (Figure 1C).

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-[(E)-(5-chlorothiadiazol-4-yl)methoxyiminomethyl]cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S/c17-11-3-1-9(2-4-11)10-5-14(22)12(15(23)6-10)7-19-24-8-13-16(18)25-21-20-13/h1-4,7,10,12H,5-6,8H2/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUPNSQWRKWLMJ-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)C=NOCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC(=O)C(C1=O)/C=N/OCC2=C(SN=N2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Similar Compounds

To contextualize CID 20850982’s properties, a comparison with analogs is provided below. Key criteria include molecular structure, functional groups, and reported biological activities.

Table 1: Comparison of this compound with Structurally Related Compounds

Key Findings

Structural Similarities: this compound shares a cyclic ether core with CID 101283546 (oscillatoxin D), though the latter’s macrocyclic lactone ring confers greater rigidity and cytotoxicity .

Functional Group Impact :

- The hydroxyl groups in this compound enhance hydrophilicity (logP: 1.2), contrasting with the lipophilic sulfonamide group in CID 46907796 (logP: 3.8) . This difference may influence membrane permeability and bioavailability.

Biological Activity: While CID 46907796 exhibits potent Nrf2 inhibition (IC₅₀: 4.9 μM), this compound’s bioactivity remains uncharacterized.

Synthetic Accessibility :

- This compound is synthesized via vacuum distillation of crude extracts, achieving >98% purity . In contrast, CID 46783235 requires multi-step glycosylation, limiting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.